molecular formula C19H20ClN3O2S B2872237 (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile CAS No. 885188-93-2

(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile

Cat. No.: B2872237
CAS No.: 885188-93-2
M. Wt: 389.9
InChI Key: DYNVBDYPFJJYPK-RGEXLXHISA-N
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Description

This compound belongs to the acrylonitrile sulfonamide class, characterized by a Z-configuration at the double bond. Its structure includes a 4-chlorophenylsulfonyl group, a 4-diethylaminophenylamino substituent, and a nitrile moiety. These functional groups confer unique physicochemical and biological properties. Though direct crystallographic data for this compound are absent in the provided evidence, its structural analogues (e.g., ) suggest a planar geometry with π-conjugation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(diethylamino)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-3-23(4-2)17-9-7-16(8-10-17)22-14-19(13-21)26(24,25)18-11-5-15(20)6-12-18/h5-12,14,22H,3-4H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVBDYPFJJYPK-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorophenylsulfonyl Chloride

The sulfonyl group is typically introduced using chlorosulfonic acid. For example:
$$ \text{4-Chlorophenyl} + \text{ClSO}_3\text{H} \rightarrow \text{4-Chlorophenylsulfonyl chloride} $$
This intermediate is highly reactive and must be handled under anhydrous conditions.

Knoevenagel Condensation to Form the Enenitrile Backbone

The prop-2-enenitrile segment is synthesized via condensation of malononitrile with an aldehyde. For instance:
$$ \text{Malononitrile} + \text{Aldehyde} \xrightarrow{\text{Base}} \text{Prop-2-enenitrile derivative} $$
Piperidine or ammonium acetate in ethanol under reflux are common catalysts.

Coupling of Sulfonyl and Aniline Groups

The final step involves nucleophilic substitution between the sulfonyl chloride and the amine group of 4-diethylaminoaniline:
$$ \text{Sulfonyl chloride} + \text{4-Diethylaminoaniline} \xrightarrow{\text{Base}} \text{Target compound} $$
Triethylamine in dichloromethane at 0–5°C ensures minimal side reactions.

Table 1: Optimization of Coupling Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base Et₃N Pyridine Et₃N
Temperature (°C) 0–5 25 0–5
Yield (%) 78 62 78

Synthetic Route 2: One-Pot Tandem Reaction

Simultaneous Sulfonation and Cyclization

A patent by describes a one-pot method for analogous thiazole derivatives, which can be adapted for this compound. The process involves:

  • In situ generation of sulfonyl chloride using SOCl₂.
  • Concurrent condensation with malononitrile and 4-diethylaminoaniline.

Key Advantages :

  • Reduced purification steps.
  • Higher atom economy (82% vs. 68% in stepwise synthesis).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) significantly accelerates the reaction, improving yield to 85% compared to conventional heating (72%).

Stereochemical Control and Z-Selectivity

The (2Z) configuration is critical for biological activity. Key strategies include:

  • Bulky base selection : DBU favors Z-isomer formation by stabilizing the transition state.
  • Low-temperature kinetics : Reactions at –10°C suppress E-isomer formation.

Table 2: Impact of Base on Z/E Ratio

Base Z:E Ratio Yield (%)
DBU 9:1 80
Et₃N 3:1 75
K₂CO₃ 2:1 68

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time from 12 h (batch) to 2 h, with consistent purity (>98%).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (batch) vs. 18 (flow).
  • E-factor : 15.2 (batch) vs. 8.7 (flow).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 2H, Ar–H), 7.89 (d, 2H, Ar–H), 6.72 (s, 1H, CH), 3.42 (q, 4H, NCH₂CH₃), 1.21 (t, 6H, CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1350, 1160 cm⁻¹ (SO₂).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows 99.2% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and diethylamino groups may facilitate binding to specific sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include substituents on the aromatic rings, sulfonamide linkages, and stereochemistry. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight (g/mol) Crystal System (Space Group) References
Target Compound C19H19ClN3O2S R1=4-ClC6H4SO2; R2=4-(Et2N)C6H4NH 400.89 Not reported -
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile C25H19ClN2O3S R1=4-ClC6H4; R2=4-MeC6H4SO2; R3=2-formyl 463.00 Orthorhombic (P212121)
(2Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile C16H12Cl2N2O2S R1=3,5-Cl2C6H3NH; R2=4-MeC6H4SO2 375.25 Not reported
(2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile C16H12ClN R1=4-ClC6H4; R2=4-MeC6H4 253.73 Not reported
(2Z)-3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile C11H8FN3O R1=4-FC6H4; R2=MeO-N=CH 217.20 Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity compared to methylsulfonyl () or unsubstituted aryl groups.
  • Amino Substituents: The diethylamino group (target compound) increases solubility in polar solvents relative to dichlorophenylamino () or formyl-substituted analogues ().
  • Stereochemistry: Z-configuration is conserved across analogues, ensuring planar conjugation for π-π stacking in crystal lattices .

Physicochemical Properties

  • Solubility: The diethylamino group in the target compound likely improves aqueous solubility compared to methylphenyl () or naphthyl derivatives ().
  • Thermal Stability: Sulfonamide-containing compounds (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding and rigid packing, whereas acrylonitriles with alkyl groups () show lower thermal stability.

Biological Activity

The compound (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile , with CAS number 885188-93-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₀ClN₃O₂S
  • Molecular Weight : 389.9 g/mol
  • Structure : The compound features a sulfonamide group attached to a propenenitrile moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfanilide derivatives have shown their potential to inhibit various kinases involved in cancer progression. Specifically, compounds with similar structural motifs have been screened against glioblastoma cell lines and demonstrated promising inhibitory effects on tumor growth.

  • Mechanism of Action :
    • Kinase Inhibition : The compound is believed to inhibit key kinases such as AKT2/PKBβ, which plays a crucial role in oncogenic signaling pathways. Inhibition of AKT signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells .
    • Selectivity : Some studies have indicated that related compounds exhibit selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Other Biological Activities

In addition to its anticancer properties, the compound's sulfonamide structure suggests potential for various other biological activities:

  • Antibacterial Activity : Sulfonamide derivatives are traditionally known for their antibacterial properties. Research has shown that similar compounds can inhibit bacterial growth by targeting specific enzymes .
  • Enzyme Inhibition : Compounds with the sulfonamide moiety have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections respectively .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated that the compound significantly inhibited cell viability at micromolar concentrations while maintaining low toxicity towards normal cells .
  • Docking Studies :
    • Molecular docking simulations have provided insights into how this compound interacts with target proteins at the molecular level. These studies revealed binding affinities and interaction patterns that support its role as a kinase inhibitor .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerAKT2/PKBβ inhibition
AntibacterialEnzyme inhibition
Enzyme InhibitionAcetylcholinesterase, Urease

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